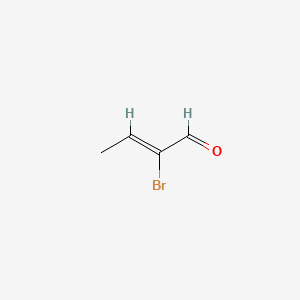

(2Z)-2-bromobut-2-enal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2Z)-2-bromobut-2-enal” is a chemical compound with the molecular formula C4H5BrO . It has a molecular weight of 148.99 . The IUPAC name for this compound is (2Z)-2-bromo-2-butenal . The compound is typically 95% pure .

Molecular Structure Analysis

The InChI code for “(2Z)-2-bromobut-2-enal” is 1S/C4H5BrO/c1-2-4(5)3-6/h2-3H,1H3/b4-2- . This code provides a specific description of the compound’s molecular structure .Physical And Chemical Properties Analysis

“(2Z)-2-bromobut-2-enal” has a molecular weight of 148.99 . Other physical and chemical properties such as melting point, boiling point, and solubility were not available in the data I have .Applications De Recherche Scientifique

Carbene-Catalyzed Enantioselective Annulation

2-Bromocrotonaldehyde is used in carbene-catalyzed enantioselective annulation of dinucleophilic hydrazones and bromoenals for access to aryl-dihydropyridazinones and related drugs . This reaction includes polarity-inversion of aryl aldehyde-derived hydrazones followed by chemo-selective reaction with enal-derived α,β-unsaturated acyl azolium intermediates . The aryl-dihydropyridazinone products accessed by this protocol can be readily transformed into drugs and bioactive molecules .

α-Bromination Reaction on Acetophenone Derivatives

The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . 2-Bromocrotonaldehyde can be used in the bromination of various acetophenone derivatives, employing pyridine hydrobromide perbromide as the brominating agent . This reaction explores the effects of reaction time, reaction temperature, and dosage of the brominating agent .

Spectral Investigation and Conformational Analysis

2-Bromocrotonaldehyde can be used in experimental and theoretical spectral investigation and conformational analysis . This is performed by IR spectroscopy and density functional theory (DFT) .

Mécanisme D'action

Target of Action

It’s known that aldehydes can interact with various biological molecules, including proteins and dna, potentially altering their function .

Mode of Action

Aldehydes, in general, can form covalent bonds with nucleophilic sites in proteins and nucleic acids, which can lead to alterations in their structure and function .

Biochemical Pathways

Aldehydes can participate in various biochemical reactions, including oxidation-reduction reactions and the formation of Schiff bases .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-Bromocrotonaldehyde are not well-studied. As a small molecule, it’s likely to be absorbed and distributed throughout the body. Aldehydes can be metabolized by enzymes such as aldehyde dehydrogenases, and excreted via renal or hepatic routes .

Result of Action

Aldehydes can cause protein dysfunction and dna damage, which can lead to cellular toxicity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Bromocrotonaldehyde. For instance, the reactivity of aldehydes can be influenced by the pH of the environment .

Orientations Futures

Propriétés

IUPAC Name |

(Z)-2-bromobut-2-enal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO/c1-2-4(5)3-6/h2-3H,1H3/b4-2- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZLVLCBCZGSSH-RQOWECAXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C=O)\Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromocrotonaldehyde | |

CAS RN |

24247-53-8, 33718-99-9 |

Source

|

| Record name | Crotonaldehyde, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024247538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, 2-bromo-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033718999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.